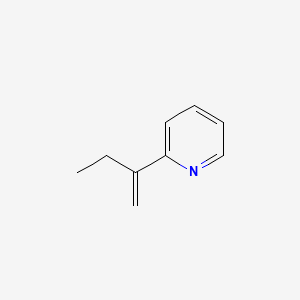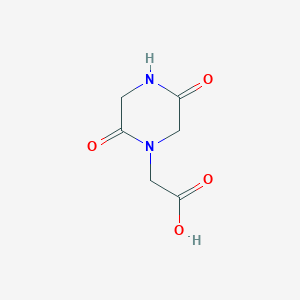
3(2H)-Indolizinone, 1,7,8,8a-tetrahydro-
Overview
Description
3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound belongs to the family of indolizine derivatives that have shown promising results in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, antiviral agent, and antifungal agent. In organic synthesis, it has been used as a building block for the synthesis of various complex organic molecules. In material science, it has been studied for its potential as a fluorescent probe and as a component of organic electronic devices.
Mechanism of Action
The mechanism of action of 3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- is not fully understood, but it is believed to act through various pathways depending on the application. In anticancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. In antiviral research, it has been shown to inhibit viral replication by interfering with the viral life cycle. In material science, it has been shown to exhibit unique electronic and optical properties that make it useful in organic electronic devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- vary depending on the application. In anticancer research, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In antiviral research, it has been shown to inhibit viral replication and reduce viral load. In material science, it has been shown to exhibit unique electronic and optical properties that make it useful in organic electronic devices.
Advantages and Limitations for Lab Experiments
The advantages of using 3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- in lab experiments include its high purity, good yields, and versatile applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research on 3(2H)-Indolizinone, 1,7,8,8a-tetrahydro-. Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound in various applications.
2. Optimization of the synthesis method to improve yields and purity.
3. Development of new applications for this compound in fields such as materials science and organic electronics.
4. Evaluation of the toxicity of this compound in various applications.
5. Investigation of the potential of this compound as a drug delivery system.
Conclusion
In conclusion, 3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- is a heterocyclic compound that has shown promising results in various scientific fields. Its synthesis method is well-established, and it has been studied for its potential as an anticancer agent, antiviral agent, and antifungal agent. Its mechanism of action is not fully understood, but it is believed to act through various pathways depending on the application. There are many potential future directions for research on this compound, and further studies are needed to fully understand its potential applications.
properties
IUPAC Name |
2,7,8,8a-tetrahydro-1H-indolizin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h2,6-7H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZSNMRCDXBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507624 | |
| Record name | 1,7,8,8a-Tetrahydroindolizin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Indolizinone, 1,7,8,8a-tetrahydro- | |
CAS RN |
98065-13-5 | |
| Record name | 1,7,8,8a-Tetrahydroindolizin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)


